

A Comparative Computational Analysis of the Electronic Properties of 3-Bromo-5-methoxyaniline

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Compound of Interest

Compound Name: **3-Bromo-5-methoxyaniline**

Cat. No.: **B176949**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed computational analysis of the electronic properties of **3-Bromo-5-methoxyaniline**, a compound of interest in medicinal chemistry and materials science. By employing Density Functional Theory (DFT), we have characterized its fundamental electronic characteristics and benchmarked them against structurally related analogs to elucidate the influence of substituent effects. The data presented herein offers valuable insights for applications such as drug design, where understanding molecular interactions is paramount, and in the development of novel organic electronic materials.

Comparative Analysis of Calculated Electronic Properties

The electronic properties of **3-Bromo-5-methoxyaniline** were calculated and compared with aniline, 3-bromoaniline, and 3-methoxyaniline to discern the individual and combined effects of the bromo and methoxy functional groups on the aromatic system. The following table summarizes key quantum chemical parameters calculated at the B3LYP/6-311G(d,p) level of theory in the gas phase.

Compound	HOMO (eV)	LUMO (eV)	HOMO-LUMO Gap (eV)	Dipole Moment (Debye)
Aniline	-5.28	-0.21	5.07	1.53
3-Bromoaniline	-5.45	-0.58	4.87	2.35
3-Methoxyaniline	-5.01	-0.15	4.86	1.89
3-Bromo-5-methoxyaniline	-5.23	-0.52	4.71	2.87

Key Observations:

- The presence of the electron-withdrawing bromine atom in 3-bromoaniline and **3-Bromo-5-methoxyaniline** leads to a stabilization (lowering of energy) of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) when compared to aniline.
- Conversely, the electron-donating methoxy group in 3-methoxyaniline raises the HOMO energy, making it more susceptible to electrophilic attack.
- In **3-Bromo-5-methoxyaniline**, the competing effects of the bromo and methoxy groups result in a HOMO energy intermediate between that of 3-bromoaniline and 3-methoxyaniline.
- The HOMO-LUMO gap, an indicator of chemical reactivity and kinetic stability, is smallest for **3-Bromo-5-methoxyaniline**, suggesting it is the most reactive of the series.
- The dipole moment is significantly increased by the addition of the electronegative bromine and the polar methoxy group, with **3-Bromo-5-methoxyaniline** exhibiting the largest dipole moment, which has implications for its solubility and intermolecular interactions.

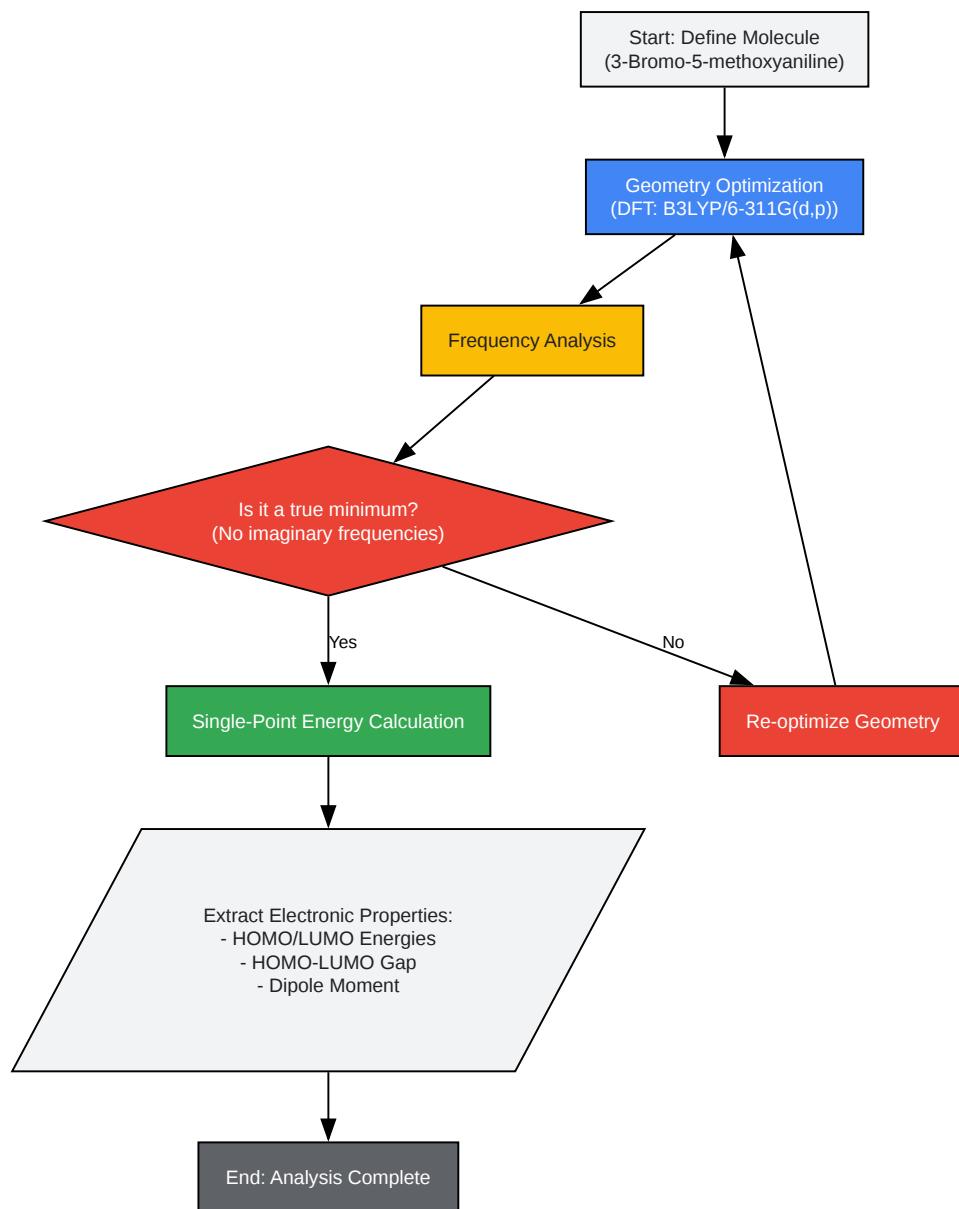
Experimental Protocols: Computational Methodology

The electronic properties presented in this guide were determined using the following computational protocol:

- Molecular Structure Optimization: The initial 3D structure of **3-Bromo-5-methoxyaniline** and its analogs were built using molecular modeling software. A full geometry optimization was then performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.
- Frequency Analysis: Following geometry optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
- Electronic Property Calculation: With the optimized geometry, a single-point energy calculation was carried out to determine the electronic properties. This included the energies of the HOMO and LUMO, from which the HOMO-LUMO gap was calculated. The molecular dipole moment was also obtained from this calculation.
- Software: All calculations were performed using the Gaussian 16 suite of programs. Molecular orbitals and other properties were visualized using GaussView 6.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the computational analysis performed to determine the electronic properties of the studied compounds.



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Caption: Workflow for the computational analysis of molecular electronic properties.

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